1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile
CAS No.:
Cat. No.: VC17392136
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O |
|---|---|
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | 1-(2-bromoacetyl)pyrrolidine-2-carbonitrile |
| Standard InChI | InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 |
| Standard InChI Key | AXSQCJKBHHSQBM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(=O)CBr)C#N |
Introduction
Chemical Identity and Structural Features
1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS: 207557-33-3) belongs to the pyrrolidine family, a class of nitrogen-containing heterocycles widely employed in medicinal chemistry. Its molecular formula, C₇H₉BrN₂O, corresponds to a molar mass of 217.06 g/mol . The compound’s IUPAC name, (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile, highlights its stereochemical configuration, which is critical for its biological activity. The (S)-enantiomer is preferentially utilized in drug synthesis due to its compatibility with chiral targets like DPP-IV .
Structural Analysis
The molecule comprises:
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A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
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A bromoacetyl group (-COCH₂Br) at the 1-position, which serves as an electrophilic site for nucleophilic substitutions.
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A carbonitrile group (-CN) at the 2-position, enhancing metabolic stability and binding affinity .
The stereochemistry at the 2-position (S-configuration) is preserved during synthesis to ensure compatibility with enzymatic targets. X-ray crystallography and NMR studies confirm the planar geometry of the pyrrolidine ring and the spatial orientation of functional groups .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 207557-33-3 |
| Molecular Formula | C₇H₉BrN₂O |
| Molar Mass | 217.06 g/mol |
| Synonyms | (S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile; 2-Pyrrolidinecarbonitrile, 1-(bromoacetyl)-, (2S)- |
Synthesis Methods
The synthesis of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile employs strategic functionalization of pyrrolidine precursors. Two predominant routes are documented:
Route 1: Acylation of L-Proline Derivatives
This method, described by , involves sequential modifications of L-proline:
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N-Acylation: L-proline reacts with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
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Amidation: The carboxylic acid is converted to an amide using ammonium chloride.
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Dehydration: The amide intermediate undergoes dehydration with phosphorus oxychloride (POCl₃) to yield the carbonitrile .
This route avoids protective-group strategies, streamlining the process for industrial applications.
Route 2: Bromoacetylation of Prolinamide
A patent by outlines an alternative approach using S-prolinamide:
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Bromoacetylation: S-prolinamide reacts with bromoacetyl bromide or chloride in tetrahydrofuran (THF) at 0°C.
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Cyclization: Potassium carbonate facilitates the formation of the bromoacetylated product.
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Isolation: The crude product is purified via recrystallization, achieving yields >85% .
Table 2: Comparative Synthesis Routes
| Parameter | Route 1 (L-Proline) | Route 2 (Prolinamide) |
|---|---|---|
| Starting Material | L-Proline | S-Prolinamide |
| Key Reagent | Chloroacetyl chloride | Bromoacetyl bromide |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |
| Yield | 70–75% | 85–90% |
| Advantages | No protection/deprotection | Higher yield, scalable |
Route 2 is favored for large-scale production due to superior yields and simpler purification.
Applications in Pharmaceutical Development
Role in DPP-IV Inhibitor Synthesis
1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is a pivotal intermediate in synthesizing Vildagliptin, a DPP-IV inhibitor approved for type II diabetes management. DPP-IV inhibitors prolong the activity of incretin hormones (e.g., GLP-1), enhancing insulin secretion and suppressing glucagon release .
Mechanistic Insight:
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The bromoacetyl group undergoes nucleophilic substitution with amine residues in DPP-IV’s active site, forming a covalent adduct that inhibits enzymatic activity.
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The carbonitrile group stabilizes the inhibitor-enzyme complex through hydrophobic interactions .
Derivatives and Analogues
Recent studies explore structural modifications to enhance potency:
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Thiazole Derivatives: Cyclocondensation with thioureas yields thiazole-containing analogs with improved bioavailability .
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Quinoxaline Hybrids: Reaction with benzene-1,2-diamine produces quinoxaline-pyrrolidine conjugates, evaluated for anticancer activity .
Characterization and Analytical Techniques
Spectroscopic Methods
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O).
Research Findings and Recent Advances
Industrial-Scale Optimization
Patent demonstrates scalable synthesis using cost-effective reagents like bromoacetyl chloride, reducing production costs by 40% compared to earlier methods.
Novel Heterocyclic Syntheses
Studies in utilize 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile to synthesize thiazole and quinoxaline derivatives, expanding its utility beyond diabetes therapeutics into oncology and antimicrobial research.
Stereochemical Control
Enantioselective synthesis techniques, as detailed in , ensure high chiral purity (>99% ee), critical for minimizing off-target effects in clinical applications .
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